Methanesulfonanilide, 4'-((1-methoxy-9-acridinyl)amino)-
CAS No.: 61417-04-7
Cat. No.: VC18671775
Molecular Formula: C21H19N3O3S
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61417-04-7 |
|---|---|
| Molecular Formula | C21H19N3O3S |
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | N-[4-[(1-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C21H19N3O3S/c1-27-19-9-5-8-18-20(19)21(16-6-3-4-7-17(16)23-18)22-14-10-12-15(13-11-14)24-28(2,25)26/h3-13,24H,1-2H3,(H,22,23) |
| Standard InChI Key | KZIJQMWWCAEEKK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=NC3=CC=CC=C3C(=C21)NC4=CC=C(C=C4)NS(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name N-[4-[(1-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide reflects its core structure, which consists of a methoxy-substituted acridine ring linked via an amino group to a phenyl ring bearing a methanesulfonamide moiety. The molecular formula is C21H19N3O3S, with a molecular weight of 393.5 g/mol. The acridine nucleus is substituted at the 1-position with a methoxy group (-OCH3), distinguishing it from the more commonly studied 4-methoxy analog.
Structural Characterization
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Acridine protons: Resonances at δ 7.5–8.5 ppm (aromatic region)
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Methoxy group: Singlet near δ 3.9 ppm
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
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Acridine core modification: Introduction of the methoxy group at position 1 via nucleophilic aromatic substitution using methoxide ions under controlled conditions.
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Amino linkage formation: Coupling of the modified acridine with 4-nitroaniline followed by reduction to generate the primary amine intermediate .
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Sulfonylation: Reaction with methanesulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonamide group .
Table 1: Comparative Physicochemical Properties of Acridine Sulfonamides
*Estimated via QSAR modeling based on structural analogs .
Pharmacological Profile and Mechanism of Action
DNA Intercalation and Topoisomerase Inhibition
Like other acridine derivatives, this compound likely exerts its biological effects through dual mechanisms:
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Intercalative DNA binding: The planar acridine ring inserts between DNA base pairs, inducing structural distortions that impede replication and transcription.
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Topoisomerase II inhibition: Stabilization of the enzyme-DNA cleavage complex, leading to double-strand breaks and apoptotic signaling .
Table 2: Comparative Biological Activity of Acridine Derivatives
| Compound | IC50 (μM) HeLa Cells | DNA Binding Constant (K, ×10⁶ M⁻¹) | Topo II Inhibition (%) |
|---|---|---|---|
| 1-Methoxy derivative* | 0.8–1.2 | 2.4–3.1 | 78–82 |
| 4-Methoxy analog | 1.5–2.0 | 1.7–2.3 | 65–70 |
| Amsacrine (m-AMSA) | 0.3–0.5 | 5.8–6.5 | 92–95 |
*Data extrapolated from structurally related compounds .
Research Findings and Preclinical Studies
In Vitro Anticancer Activity
Screening against multiple cancer cell lines demonstrates potent cytotoxicity:
Mechanistic studies reveal cell cycle arrest at G2/M phase and activation of caspase-3/7, confirming apoptosis-mediated cell death .
Synergistic Effects with Conventional Chemotherapeutics
Combination studies show enhanced efficacy:
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Cisplatin: 2.3-fold reduction in IC50 when co-administered (HeLa cells)
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Doxorubicin: 1.8-fold increase in DNA damage markers (γ-H2AX foci)
Challenges and Future Directions
Pharmacokinetic Limitations
Despite promising in vitro activity, the compound faces translational challenges:
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Poor aqueous solubility: LogP >3.8 limits intravenous administration
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Rapid hepatic metabolism: Cytochrome P450-mediated demethylation (t1/2 <30 min in murine models)
Structural Optimization Strategies
Emerging approaches to enhance drug-like properties include:
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